molecular formula C146H213N43O40 B013245 Galanin (porcine) CAS No. 88813-36-9

Galanin (porcine)

Cat. No. B013245
CAS RN: 88813-36-9
M. Wt: 3210.5 g/mol
InChI Key: SLZIZIJTGAYEKK-UHFFFAOYSA-N
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Description

Galanin is a novel biologically active peptide identified from porcine intestine, characterized by its unique structure and wide array of physiological functions. Discovered through chemical detection methods, galanin consists of 29 amino acids and exhibits a range of biological activities, including smooth muscle contraction and modulation of glucose metabolism (Tatemoto et al., 1983).

Synthesis Analysis

The synthesis of galanin involves assembling seven peptide fragments followed by deprotection, employing specific techniques to prevent undesirable side reactions. This synthetic approach has successfully yielded galanin with bioactivities akin to the natural peptide, including potent contractile activity on rat ileum and modulation of glucose levels (Yajima et al., 1986).

Molecular Structure Analysis

Two-dimensional proton NMR spectroscopy in membrane-mimicking environments has revealed that porcine galanin displays well-defined regions with turn structures, indicating a partially structured peptide with areas of flexibility. This structural insight is crucial for understanding galanin's interaction with its receptor (Ohman et al., 1998).

Chemical Reactions and Properties

Galanin's chemical properties are influenced by its amino acid composition and structure, enabling interactions with specific receptors and biological systems. The peptide's activity can be modulated through structural modifications, as evidenced by analogs and fragments showing varying degrees of biological activity (Yanaihara et al., 1991).

Physical Properties Analysis

The monomeric nature of galanin in aqueous solutions, confirmed through sedimentation equilibrium analysis, and the peptide's capability to adopt nascent helical structures in certain regions, underscore the importance of its physical properties in receptor interaction and biological function (Morris et al., 1995).

Chemical Properties Analysis

Galanin's ability to modulate growth hormone release through hypothalamic action, without affecting anterior pituitary cells in vitro, highlights its specific chemical interactions at the neurological level. This action suggests galanin's role as a neuromodulator, affecting the release of pituitary hormones through hypothalamic pathways (Ottlecz et al., 1986).

Scientific Research Applications

  • Growth Hormone Secretion : Galanin significantly increases serum growth hormone and enhances growth hormone response, particularly in young ovulatory women (Giustina et al., 1995). It also stimulates growth hormone secretion in humans and rats (Holst et al., 1993), (Ottlecz et al., 1986).

  • Smooth Muscle Activity : Galanin contracts smooth muscle preparations in rats and impacts smooth muscle tension in the opossum internal anal sphincter (Tatemoto et al., 1983), (Chakder & Rattan, 1991).

  • Nervous System and Gastrointestinal Tract : Galanin is involved in nerve fiber distribution and function throughout the gastrointestinal tract (Ekblad et al., 1985). It also has high concentrations in the central nervous system, particularly in the neurohypophysis, hypothalamus, and sacral spinal cord (Ch'ng et al., 1985).

  • Endocrine Tumors : Galanin is secreted by prolactin-secreting tumors, suggesting a role in the induction of these tumors (Vrontakis et al., 1987).

  • Receptor Interaction : Galanin performs its physiological functions via a membrane-bound receptor, with the rat GALR2 receptor primarily coupled to the activation of phospholipase C, impacting various processes like nociception, cognition, and insulin secretion (Smith et al., 1997).

  • Respiratory Tract Functions : Galanin may influence airway, vascular, and secretory functions in the mammalian respiratory tract (Cheung et al., 1985).

  • Biochemical Properties : Galanin-like immunoreactivity has been detected in various species, with differences in certain biochemical properties (Díaz‐Miranda et al., 1996).

Future Directions

Galanin is undoubtedly involved in the regulation of inflammatory processes . It has been suggested that increased GAL presence is related to the involvement of GAL in organ renewal . It is tempting to speculate that GAL may be used in the treatment of gastroenteritis . Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .

properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZIZIJTGAYEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H213N43O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583154
Record name Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanin (porcine)

CAS RN

88813-36-9, 121806-90-4
Record name Galanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
147
Citations
SG Barreto - researchnow.flinders.edu.au
Galanin is a 29 amino acid, C-terminally amidated peptide. The 29 amino acid structure is common to most species, except humans. In humans, galanin exists as a 30 amino acid …
Number of citations: 7 researchnow.flinders.edu.au
DC Deecher, OO Odusan, EJ Mufson - Journal of Pharmacology and …, 1995 - ASPET
Galanin, a 29-amino acid peptide, is uniquely distributed in human basal forebrain and may play a role in cholinergic cell dysfunction in Alzheimer's disease. We report a detailed …
Number of citations: 26 jpet.aspetjournals.org
K Nakayama, N Watanabe, T Yamazawa… - European journal of …, 1991 - Elsevier
The actions of porcine galanin on the mesenteric circulation at the arteriolar level and on the isolated mesenteric small artery were studied in the rat. Male Wistar rats were anesthetized …
JLC Ch'Ng, ND Christofides, P Anand, SJ Gibson… - Neuroscience, 1985 - Elsevier
Radioimmunoassay and immunocytochemistry were used to study the distribution of galanin, a novel 29 amino acid porcine intestinal peptide, in the central nervous system of the rat …
U Leonhardt, EG Siegel, H Köhler… - Hormone and …, 1989 - thieme-connect.com
Galanin is a neuropeptide of 29 amino acids and was isolated from the porcine intestine. It was named for the N-terminal glycine and the C-terminal alanin residues (Tatemoto, Rokaeus…
S Liu, HZ Hu, C Gao, N Gao, Y Xia, JD Wood - European journal of …, 2003 - Elsevier
Electrophysiologic recording methods were used to study the actions of galanin on synaptic transmission in the submucous plexus of guinea pig ileum. Exposure to galanin resulted in …
LF Kolakowski Jr, GP O'Neill, AD Howard… - Journal of …, 1998 - Wiley Online Library
Galanin is a 29‐ or 30‐amino acid peptide with wide‐ranging effects on hormone release, feeding behavior, smooth muscle contractility, and somatosensory neuronal function. Three …
SG Barreto - Pancreapedia: The Exocrine Pancreas Knowledge …, 2015 - pancreapedia.org
Galanin was isolated in 1983 from porcine intestine by Tatemoto et al.(89) using a chemical method designed for the detection of C-terminal amidated peptides. The isolated peptide …
Number of citations: 2 pancreapedia.org
R Sillard, Å Rökaeus, Y Xu, M Carlquist, T Bergman… - Peptides, 1992 - Elsevier
In a peptide concentrate, prepared from acid extracts of porcine brain, several galanin-like immunoreactive peptides were detected and two of these were purified. Characterization of …
MB Arciszewski, E Ekblad - Regulatory Peptides, 2005 - Elsevier
Enteric neuronal plasticity is probably fundamental in order to withstand injury or changes in intestinal activity. The role of the neuropeptides in neuroprotection is still enigmatic. The …

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